molecular formula C14H20ClNO B12356605 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride

2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride

Cat. No.: B12356605
M. Wt: 253.77 g/mol
InChI Key: DRPHGPKMCWBJAA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one typically involves the reaction of m-tolylpropanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other compounds.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitters.

    Medicine: Explored for potential therapeutic applications, such as in the treatment of certain neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. The compound may inhibit the reuptake of neurotransmitters like dopamine and serotonin, leading to increased levels of these chemicals in the brain. This action is thought to contribute to its stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: A similar compound with stimulant properties.

    Mephedrone: Another substituted cathinone with similar effects.

    Bupropion: A compound with structural similarities and similar pharmacological effects.

Uniqueness

2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one is unique in its specific chemical structure, which may confer distinct pharmacological properties compared to other similar compounds. Its unique interaction with molecular targets and its specific effects on biological systems make it a compound of interest for further research.

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

1-(3-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C14H19NO.ClH/c1-11-6-5-7-13(10-11)14(16)12(2)15-8-3-4-9-15;/h5-7,10,12H,3-4,8-9H2,1-2H3;1H

InChI Key

DRPHGPKMCWBJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)N2CCCC2.Cl

Origin of Product

United States

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